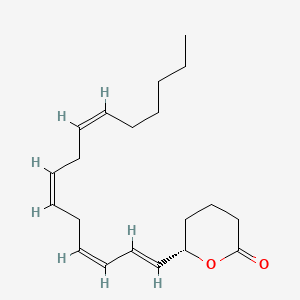
N-Méthyl-leucotriène C4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methylleukotriene C4 is a synthetic analog of leukotriene C4, a naturally occurring cysteinyl leukotriene. Leukotriene C4 is produced by neutrophils, macrophages, mast cells, and through transcellular metabolism in platelets. It is a key component of the slow-reacting substance of anaphylaxis and exhibits potent smooth muscle contracting activity. N-Methylleukotriene C4 is designed to mimic the biological activity of leukotriene C4 but with enhanced stability and resistance to metabolic degradation .
Applications De Recherche Scientifique
N-Methylleukotriene C4 has a wide range of applications in scientific research:
Chemistry: It is used as a stable analog for studying leukotriene pathways and interactions.
Biology: It helps in understanding the role of leukotrienes in cellular signaling and inflammation.
Medicine: It is used in research on inflammatory diseases, asthma, and allergic reactions.
Industry: It serves as a reference compound in the development of leukotriene receptor antagonists and other therapeutic agents
Mécanisme D'action
Target of Action
N-Methylleukotriene C4 (N-methyl LTC4) is a synthetic analog of Leukotriene C4 (LTC4) that primarily targets the CysLT2 receptors . These receptors are part of the cysteinyl leukotriene receptor family, which plays a crucial role in mediating the effects of leukotrienes, a group of inflammatory mediators .
Mode of Action
N-methyl LTC4 acts as a potent and selective CysLT2 receptor agonist , exhibiting EC50 values of 122 and > 2,000 nM at the human CysLT2 and CysLT1 receptors, respectively . This means that N-methyl LTC4 has a high affinity for the CysLT2 receptor, leading to its activation .
Biochemical Pathways
N-methyl LTC4 is produced by neutrophils, macrophages, mast cells, and by transcellular metabolism in platelets . It is formed by the LTC4 synthase-catalyzed conjugation of glutathione to LTA4 . It is one of the constituents of slow-reacting substance of anaphylaxis (SRS-A) and exhibits potent smooth muscle contracting activity .
Pharmacokinetics
This characteristic makes the characterization of N-methyl LTC4 pharmacology less complex . .
Result of Action
The activation of CysLT2 receptors by N-methyl LTC4 leads to various cellular responses. For instance, it causes vascular leak in mice overexpressing the human CysLT2 receptor .
Analyse Biochimique
Biochemical Properties
N-Methylleukotriene C4 is involved in various biochemical reactions. It interacts with the CysLT2 receptor, exhibiting EC50 values of 122 and > 2000 nM at the human CysLT2 and CysLT1 receptors, respectively .
Cellular Effects
N-Methylleukotriene C4 has significant effects on various types of cells and cellular processes. It influences cell function by interacting with the CysLT2 receptor, affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
N-Methylleukotriene C4 exerts its effects at the molecular level through binding interactions with the CysLT2 receptor. This interaction can lead to changes in gene expression and potentially influence enzyme inhibition or activation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Methylleukotriene C4 is synthesized through the conjugation of glutathione to leukotriene A4, followed by methylation. The reaction typically involves the use of specific enzymes such as leukotriene C4 synthase to catalyze the conjugation process. The methylation step is achieved using methylating agents under controlled conditions to ensure the selective formation of N-Methylleukotriene C4 .
Industrial Production Methods: Industrial production of N-Methylleukotriene C4 involves large-scale synthesis using bioreactors to cultivate cells that produce the necessary enzymes. The process includes the extraction and purification of the compound using techniques such as chromatography and crystallization to achieve high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: N-Methylleukotriene C4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines are employed under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Precursor leukotriene forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Leukotriene C4: The parent compound, rapidly metabolized to leukotriene D4 and leukotriene E4.
Leukotriene D4: Another cysteinyl leukotriene with similar biological activities.
Leukotriene E4: The final metabolite in the cysteinyl leukotriene pathway
Uniqueness: N-Methylleukotriene C4 is unique due to its enhanced stability and resistance to metabolic degradation compared to leukotriene C4. This makes it a valuable tool in research for studying leukotriene pathways without the rapid degradation that complicates the use of natural leukotrienes .
Propriétés
Numéro CAS |
131391-65-6 |
|---|---|
Formule moléculaire |
C31H49N3O9S |
Poids moléculaire |
639.8 |
Clé InChI |
FPLBRCJNODNRQZ-LZHUJPGBSA-N |
Apparence |
Assay:≥97%A solution in ethanol |
Synonymes |
N-methyl LTC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1h-Pyrimido[4,5-c][1,2]oxazine](/img/structure/B590630.png)
![barium(2+);5-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate](/img/structure/B590632.png)



![2-Ethyl-5,7-dimethyl-5,7-dihydrofuro[3,4-B]pyrazine](/img/structure/B590643.png)
